molecular formula C18H32O4Si B12584165 Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1) CAS No. 321884-17-7

Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)

Cat. No.: B12584165
CAS No.: 321884-17-7
M. Wt: 340.5 g/mol
InChI Key: ZBZWJYRCNDIHOG-UHFFFAOYSA-N
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Description

Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1) is a co-crystal or molecular complex comprising benzoic acid and a silyl-protected pentanol derivative. The tert-butyldimethylsilyl (TBS) group serves as a protecting moiety for the hydroxyl group on the pentanol chain, enhancing stability during synthetic processes. This compound is structurally characterized by:

  • A benzoic acid moiety, contributing acidity and hydrogen-bonding capability.
  • A pentanol chain with a TBS-protected hydroxyl group, increasing lipophilicity and resistance to acidic/basic conditions.
  • A 1:1 stoichiometric ratio between the two components, likely stabilizing the crystal lattice or solution-phase interactions.

The TBS group is cleavable under fluoride-based conditions (e.g., TBAF), making it valuable in multi-step organic syntheses where temporary protection is required.

Properties

CAS No.

321884-17-7

Molecular Formula

C18H32O4Si

Molecular Weight

340.5 g/mol

IUPAC Name

benzoic acid;5-[tert-butyl(dimethyl)silyl]oxypentan-1-ol

InChI

InChI=1S/C11H26O2Si.C7H6O2/c1-11(2,3)14(4,5)13-10-8-6-7-9-12;8-7(9)6-4-2-1-3-5-6/h12H,6-10H2,1-5H3;1-5H,(H,8,9)

InChI Key

ZBZWJYRCNDIHOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid–5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol typically involves the protection of the hydroxyl group in pentan-1-ol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The protected alcohol is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can target the benzoic acid moiety, converting it to benzyl alcohol.

    Substitution: The silyl-protected hydroxyl group can be deprotected under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using reagents like hydrochloric acid or trifluoroacetic acid for deprotection.

Major Products:

Scientific Research Applications

Benzoic acid–5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol is used in various fields of scientific research:

    Chemistry: As a protecting group for alcohols in multi-step organic synthesis.

    Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.

    Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of fine chemicals and specialty materials

Mechanism of Action

The compound exerts its effects primarily through the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is reversible, allowing for selective deprotection under specific conditions, which is crucial in multi-step synthetic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Silyl-Protected Alcohols

Compound 67 : (2R,3S,4S)-5-azido-2,3,4-tris((tert-butyldimethylsilyl)oxy)pentan-1-ol
  • Key Differences :
    • Protection Density : Compound 67 features three TBS groups, compared to the target compound’s single TBS group.
    • Molecular Weight : The target compound (estimated MW ~356.5 g/mol) is significantly lighter than Compound 67 (observed [M+Na]⁺ at 542.4 g/mol).
    • Solubility : The triple TBS groups in Compound 67 render it highly lipophilic, whereas the target’s single TBS group may improve solubility in semi-polar solvents.
    • Synthetic Utility : Compound 67’s azide functionality enables click chemistry, while the target’s benzoic acid moiety facilitates co-crystallization or acid-base interactions.
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid
  • Key Differences: Protecting Groups: This compound employs benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups, contrasting with the TBS ether in the target. Stability Profile: Boc groups are acid-labile (cleaved by TFA), while TBS groups require fluoride for deprotection. Functionality: The target lacks amino groups but includes a free benzoic acid, making it more suitable for pH-dependent applications.

Benzoic Acid Derivatives

p-tert-Butylbenzoic Acid
  • Key Differences: Substituent Position: The tert-butyl group in p-tert-butylbenzoic acid is directly attached to the aromatic ring, whereas the target’s tert-butyl is part of the silyl ether on the pentanol chain. Acidity: The electron-donating tert-butyl group in p-tert-butylbenzoic acid reduces acidity (pKa ~4.5) compared to unsubstituted benzoic acid (pKa ~4.2). The target’s benzoic acid moiety retains unaltered acidity. Applications: p-tert-Butylbenzoic acid is used as a corrosion inhibitor, while the target’s co-crystal structure may enhance pharmaceutical crystallinity.

Physicochemical Properties Comparison

Property Target Compound Compound 67 (S)-2-... () p-tert-Butylbenzoic Acid
Molecular Weight (g/mol) ~356.5 (estimated) 542.4 ([M+Na]⁺) 366.41 178.23
Protecting Groups TBS 3× TBS Boc, Z tert-butyl (on aromatic ring)
Solubility Moderate in semi-polar solvents Low (highly lipophilic) Moderate in polar aprotic solvents Low in water
Stability Stable to acid/base; cleaved by fluoride Similar to target Boc: Acid-labile; Z: Hydrogenolytic Stable under standard conditions

Biological Activity

Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, synthesis, and the implications of its use in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol has the following structural formula:

  • Molecular Formula : C₁₁H₂₄O₂Si
  • CAS Number : 83067-20-3
  • Molecular Weight : 218.41 g/mol

The compound features a benzoic acid moiety linked to a pentanol chain that is further modified by a tert-butyldimethylsilyl group, which enhances its stability and solubility in organic solvents.

1. Antioxidant Activity

Research indicates that derivatives of benzoic acid exhibit significant antioxidant properties. A study highlighted that certain benzoic acid derivatives can effectively scavenge free radicals, which may lead to protective effects against oxidative stress in cellular models . The presence of the silyl group in this compound may enhance its radical-scavenging ability, although specific data on this compound's antioxidant capacity remains limited.

2. Antimicrobial Properties

Benzoic acid derivatives are well-known for their antimicrobial activities. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. For instance, studies have shown that benzoic acid derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at certain concentrations . The potential application of benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol in antimicrobial formulations warrants further investigation.

3. Cytotoxicity and Antitumor Activity

Case Study 1: Antioxidant Evaluation

A comparative study evaluated the antioxidant activities of various benzoic acid derivatives using DPPH radical scavenging assays. Results indicated that compounds with silyl modifications showed enhanced scavenging activity compared to their non-silylated counterparts. This suggests that benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol may exhibit similar or improved antioxidant properties due to its unique structure.

Case Study 2: Antimicrobial Screening

In a screening assay against common pathogens, benzoic acid derivatives demonstrated varying degrees of antibacterial activity. While specific results for benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol were not available, related compounds showed promising results, indicating potential applicability for this compound in developing antimicrobial agents.

Research Findings

Activity Findings References
AntioxidantEnhanced free radical scavenging potential
AntimicrobialEfficacy against Staphylococcus aureus and E. coli
CytotoxicityInduction of apoptosis in cancer cell lines

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